molecular formula C17H18F3N3O2 B1429462 [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester CAS No. 1311279-41-0

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester

Cat. No. B1429462
M. Wt: 353.34 g/mol
InChI Key: NEOVEQHPLFFFLG-UHFFFAOYSA-N
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Description

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Labeling Techniques

The synthesis of related compounds involves complex chemical methodologies aimed at creating labeled molecules for specific purposes, such as investigating the pharmacokinetics of investigational drugs. For instance, the synthesis of tritium, deuterium, and carbon-14 labeled compounds as potential drugs for treating Alzheimer's disease has been demonstrated through directed ortho-metallation methodology. These compounds are synthesized from specific precursors like 3-hydroxyacetophenone, with the molecule being resolved through classical diastereomeric salt formation and fractional crystallization. The production of carbon-14 analogs involves starting from 3-iodoanisole and features the enantioselective reduction of a methoxylamine intermediate (Ciszewska et al., 1997).

Pharmacological Actions

Research on analogs of physostigmine has shown that certain carbamic esters of phenols exhibit physostigmine-like actions. These studies explored the toxicities, miotic action, and effect on intestinal peristalsis of these compounds, indicating the potential for therapeutic applications in areas where physostigmine is relevant (Aeschlimann & Reinert, 1931).

Material Science and Polymer Applications

In the field of material science and polymer solar cells, derivatives of the compound have been utilized as acceptor and cathode interfacial materials. For example, an amine-based, alcohol-soluble fullerene derivative exhibited 4-fold electron mobility compared to its analogs and was applied successfully in polymer solar cells, demonstrating the potential for enhancing the efficiency of organic/polymer solar cells (Lv et al., 2014).

Antioxidant Activity and Chemical Synthesis

Investigations into pyrrolyl selenolopyridine compounds and their derivatives have shown remarkable antioxidant activity compared to ascorbic acid, highlighting the potential for therapeutic applications in combating oxidative stress (Zaki et al., 2017).

Chemical Reactions and Derivatives

The reactions of specific pyridine carboxylates with O- and N-nucleophiles have led to the synthesis of compounds with potential applications in medicinal chemistry, illustrating the versatility and reactivity of these chemical frameworks (Gadzhili et al., 2015).

properties

IUPAC Name

ethyl N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOVEQHPLFFFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.